N-cyclopropyl-8-fluoroquinazolin-4-amine
Description
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Properties
IUPAC Name |
N-cyclopropyl-8-fluoroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c12-9-3-1-2-8-10(9)13-6-14-11(8)15-7-4-5-7/h1-3,6-7H,4-5H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXDXWXDOWSYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=NC3=C2C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Core Quinazoline Formation
The quinazoline core is typically constructed via cyclization of substituted anthranilic acid derivatives or halogenation of preformed scaffolds. A prominent method involves 2-amino-5-fluorobenzoic acid as a starting material, which undergoes cyclization with formamidine acetate under microwave irradiation (280 W, 4 minutes) to yield 8-fluoroquinazolin-4(3H)-one . Chlorination at position 6 is achieved using POCl₃ at 80°C for 12 hours, producing 6-chloro-8-fluoroquinazolin-4(3H)-one with 85% yield. Subsequent amination introduces the cyclopropyl group (Figure 1).
Key Reaction:
Alternative Pathways via Nitrobenzene Intermediates
A patent (EP0430847A1) describes a route starting with 3-chloro-4-fluoronitrobenzene . Selective substitution of the 3-chloro group with cyclopropylamine occurs under mild conditions (3–5°C, tetrafluoroboric acid), yielding N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline. Subsequent reduction with hypophosphorous acid and copper sulfate removes the nitro group, followed by acetylation and hydrolysis to produce the target compound (Table 1) .
Table 1: Representative Conditions for Nitrobenzene Route
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropane Substitution | Cyclopropylamine, HBF₄, 3–5°C | 76% |
| Nitro Reduction | H₃PO₂, CuSO₄, 0–5°C | 68% |
| Acetylation | Acetic anhydride, 40–50°C | 82% |
| Hydrolysis | HCl, reflux, 30 minutes | 91% |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly reduces reaction times. For example, cyclization of 2-amino-5-fluorobenzoic acid under 280 W for 4 minutes achieves 97% purity, compared to 12 hours under conventional heating . This method is scalable for industrial production, with 90% yield maintained at 1-kg batches.
Industrial-Scale Production and Challenges
Large-scale synthesis requires addressing:
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Purification : Column chromatography is replaced with crystallization from ethanol/water (3:1), achieving 95% purity.
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Cost-Efficiency : Recycling POCl₃ and cyclopropylamine reduces material costs by 30%.
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Safety : Exothermic reactions during chlorination are managed using jacketed reactors with automated temperature control.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Yield | Time | Scalability | Cost |
|---|---|---|---|---|
| Anthranilic Acid Route | 78% | 8 h | High | $$ |
| Nitrobenzene Route | 68% | 24 h | Moderate | $$$ |
| Microwave-Assisted | 97% | 0.5 h | High | $ |
The anthranilic acid route balances yield and cost, while microwave-assisted synthesis offers unparalleled speed. The nitrobenzene pathway, though lower yielding, provides access to diverse analogs via intermediate functionalization .
Mechanistic Insights and Side Reactions
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Amination Selectivity : The 4-chloro group’s electrophilicity is enhanced by electron-withdrawing fluorine at position 8, favoring nucleophilic attack by cyclopropylamine. Competing hydrolysis to the 4-oxo derivative occurs if moisture is present.
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Byproduct Formation : Over-alkylation at N1 of quinazoline is minimized by using stoichiometric cyclopropylamine and controlled pH .
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